2,4-Dichlorophenol

説明

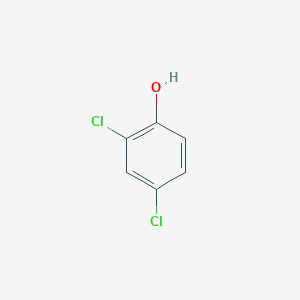

This compound is a dichlorophenol that is phenol carrying chloro substituents at positions 2 and 4.

This compound is a chlorinated organic chemical due to environmental exposure, that can be detected in breast milk. The free species of phenols and chlorinated organic appear to be most prevalent in milk (A11269).

Structure

3D Structure

特性

IUPAC Name |

2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt) | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020439 | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid | |

CAS No. |

120-83-2 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R669TG1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C, 45.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenol from Phenol Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichlorophenol (2,4-DCP) through the chlorination of phenol. It covers the underlying reaction mechanisms, various synthetic methodologies, detailed experimental protocols, and quantitative data on product distribution. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, process development, and pharmaceutical sciences.

Introduction

This compound is a key chemical intermediate in the production of various commercially important compounds, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), as well as certain antiseptics and pharmaceuticals. The selective synthesis of 2,4-DCP from phenol is a process of significant industrial interest. The primary method for its production is the direct chlorination of phenol, a reaction that proceeds via electrophilic aromatic substitution. However, controlling the regioselectivity to favor the formation of the 2,4-isomer over other chlorinated phenols, such as 2,6-dichlorophenol and 2,4,6-trichlorophenol, presents a significant challenge. This guide explores various strategies to enhance the selectivity and yield of 2,4-DCP.

Reaction Mechanism and Signaling Pathway

The chlorination of phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group, which means it increases the electron density of the aromatic ring, particularly at the positions ortho (2 and 6) and para (4) to the hydroxyl group, making these sites more susceptible to electrophilic attack.[1][2]

The reaction proceeds in a stepwise manner. Initially, phenol is chlorinated to form a mixture of 2-chlorophenol and 4-chlorophenol.[3] Subsequent chlorination of these monochlorinated phenols leads to the formation of dichlorinated products, primarily this compound and 2,6-dichlorophenol. Further chlorination can result in the formation of 2,4,6-trichlorophenol.[3]

The general signaling pathway for the chlorination of phenol to this compound is illustrated below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenol (2,4-DCP) is a chlorinated aromatic organic compound of significant interest due to its widespread use as an intermediate in the synthesis of herbicides, antiseptics, and other industrial chemicals. Its prevalence in the environment and potential toxicological effects necessitate a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,4-DCP, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and toxicological pathways.

Physical Properties

This compound is a colorless to off-white crystalline solid with a characteristic medicinal or phenolic odor.[1][2][3][4][5][6][7][8][9] The key physical properties of 2,4-DCP are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O | [3][10] |

| Molecular Weight | 163.00 g/mol | [1][4][10] |

| Appearance | Colorless to off-white crystalline solid | [1][2][3][4][5][6][7][8][9] |

| Odor | Medicinal, phenolic | [1][3][6][10] |

| Melting Point | 41-45 °C | [1][2][3][4][5][6][7][8][9][10] |

| Boiling Point | 209-210 °C at 760 mmHg | [2][3][4][6][10] |

| Density | 1.383 g/cm³ | [2][3][10][11] |

| Vapor Pressure | 1 mmHg at 53.0 °C | [5][11] |

| Flash Point | 113 °C (237 °F) | [1][2][3][4][5][6][7][9] |

| pKa | 7.85 - 7.9 | [3][7][8][10][11] |

Solubility Properties

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 4.5 g/L | 20 | [1][3][4][7] |

| Water | 50 g/L | Not Specified | [10] |

| Ethanol | Soluble | Not Specified | [1][3] |

| Benzene | Soluble | Not Specified | [1][3] |

| Chloroform | Soluble | Not Specified | [1][3] |

| Ethyl Ether | Soluble | Not Specified | [1] |

| Carbon Tetrachloride | Soluble | Not Specified | [3] |

| Aqueous Alkali | Soluble | Not Specified | [1] |

| Methanol | 1 g in 10 mL | Not Specified | [3][12] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of phenols, influenced by the presence of two electron-withdrawing chlorine atoms on the aromatic ring.

Synthesis

The primary industrial synthesis of 2,4-DCP involves the direct chlorination of molten phenol with gaseous chlorine.[13] This process typically yields a product with a purity of 88-89%.[13] Alternative laboratory syntheses can be employed to achieve higher purity, such as the reaction of phenol with sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like aluminum chloride (AlCl₃).[14]

A general workflow for the synthesis of this compound from phenol is depicted below.

Caption: General workflow for the synthesis of this compound.

Degradation

This compound can be degraded through various environmental and laboratory-induced processes:

-

Photodegradation: In the presence of UV light, especially with a photocatalyst or an oxidizing agent like hydrogen peroxide, 2,4-DCP can be degraded to intermediates such as chlorohydroquinone and ultimately mineralized.[4][7][15][16]

-

Microbial Degradation: Several microorganisms have been shown to degrade 2,4-DCP, often initiating the process through dechlorination and hydroxylation, leading to intermediates like 4-chlorocatechol and succinic acid.[11][17][18]

-

Anaerobic Degradation: Under anaerobic conditions, 2,4-DCP can be sequentially dechlorinated to 4-chlorophenol, then to phenol, which can be further degraded.[19]

The following diagram illustrates a simplified degradation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(120-83-2) IR Spectrum [chemicalbook.com]

- 6. This compound | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 120-83-2 [chemicalbook.com]

- 10. This compound Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on the expression of vitellogenin and estrogen receptor genes and physiology impairments in Chinese rare minnow (Gobiocypris rarus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the effect of this compound on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound exposure on zebrafish: Implications for the sex hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 18. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites this compound (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

The Solubility Profile of 2,4-Dichlorophenol: A Comprehensive Technical Guide

An in-depth examination of the solubility of 2,4-Dichlorophenol (2,4-DCP) in aqueous and organic media, detailing experimental methodologies and metabolic fate for researchers, scientists, and professionals in drug development.

Introduction

This compound (2,4-DCP) is a chlorinated aromatic organic compound with the chemical formula C₆H₄Cl₂O. It presents as a white to off-white crystalline solid with a characteristic medicinal odor.[1] As a significant industrial intermediate, particularly in the synthesis of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and as a known environmental pollutant, a thorough understanding of its solubility is paramount.[1][2] The solubility of 2,4-DCP in various solvents dictates its environmental transport, bioavailability, and the design of toxicological and bioremediation studies. This technical guide provides a detailed overview of the solubility of this compound in water and a range of common organic solvents, outlines the experimental protocols for its determination, and illustrates its primary metabolic pathway.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in both biological and environmental systems. This compound exhibits limited solubility in water, a characteristic attributed to the hydrophobic nature of the dichlorinated benzene ring. However, it is readily soluble in many organic solvents.[3][4] The presence of the hydroxyl group allows for some degree of hydrogen bonding with water, while the chlorine atoms contribute to its nonpolar character, enhancing its solubility in organic media.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 4.5 | [3][5] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Methanol | Not Specified | 100 g/L (1g in 10ml) | [1] |

| Ethanol | Not Specified | 50 g/L (50 mg/mL) | |

| Benzene | Not Specified | Soluble | [3][4] |

| Chloroform | Not Specified | Soluble | [3] |

| Ethyl Ether | Not Specified | Soluble | [3] |

| Carbon Tetrachloride | Not Specified | Soluble | [3] |

| Aqueous Alkali | Not Specified | Highly Soluble | [3][4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a substance.[6]

Shake-Flask Method for Solubility Determination

This method involves equilibrating an excess of the solid solute with a specific solvent at a constant temperature until saturation is achieved. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical technique.

A generalized experimental workflow for this method is as follows:

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to quantify the concentration of this compound in the saturated solution:

-

Gravimetric Analysis: This classic method involves taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid 2,4-DCP.[7][8][9][10][11] This technique is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

Spectrophotometry: The concentration of phenolic compounds can be determined using UV-Vis spectrophotometry.[12][13][14][15][16] A calibration curve is first established by measuring the absorbance of a series of standard solutions of known 2,4-DCP concentrations at its wavelength of maximum absorbance. The concentration of the unknown saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of organic compounds. A suitable HPLC method with a UV detector would involve separating 2,4-DCP from any potential impurities and quantifying it based on the peak area relative to a standard curve.

-

Gas Chromatography (GC): For volatile compounds like this compound, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for accurate quantification. Similar to HPLC, a calibration curve is required for concentration determination.

Metabolic Pathway of this compound

In biological systems, this compound undergoes metabolic transformation, primarily in the liver. The metabolic fate of a compound is crucial for understanding its toxicity and clearance from the body. The primary metabolic pathways for 2,4-DCP involve oxidation and conjugation.[2][3][17][18]

The initial step often involves oxidation by cytochrome P450 enzymes to form reactive intermediates such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[3] These are then typically conjugated with glucuronic acid or sulfate to form more water-soluble and readily excretable metabolites.[2][17]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in water and common organic solvents, detailed established experimental protocols for its determination, and illustrated its metabolic fate. The provided data and methodologies are essential for researchers and professionals working with this compound, enabling a better understanding of its behavior in various systems and facilitating the design of further studies in areas such as environmental science, toxicology, and drug development. The moderate aqueous solubility and higher solubility in organic solvents, coupled with its metabolic pathways, are key determinants of its environmental and physiological impact.

References

- 1. This compound CAS#: 120-83-2 [chemicalbook.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. This compound | 120-83-2 | Benchchem [benchchem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. msesupplies.com [msesupplies.com]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. redalyc.org [redalyc.org]

- 15. Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 17. Concentrations of this compound and 2,5-Dichlorophenol in Urine of Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dichlorophenol, a compound of significant interest in various industrial and environmental contexts. The document details experimental methodologies for the determination of these physical constants and presents a logical pathway for its synthesis, a critical aspect for professionals in drug development and chemical manufacturing.

Core Physicochemical Data of this compound

This compound (2,4-DCP) is a chlorinated phenol that presents as a colorless crystalline solid with a characteristic medicinal odor at room temperature.[1] Its physicochemical properties, particularly its melting and boiling points, are crucial for its handling, synthesis, and understanding its environmental fate. The data compiled from various sources are summarized below.

| Property | Value | Units |

| Melting Point | 41 - 45 | °C |

| 109.8 - 113 | °F | |

| 314.15 - 318.15 | K | |

| Boiling Point | 209 - 210 | °C |

| 408.2 - 410 | °F | |

| 482.15 - 483.15 | K |

Note: The ranges in the values reflect slight variations reported across different sources.

Experimental Protocols for Determination of Physical Constants

The determination of accurate melting and boiling points is fundamental in the characterization of a chemical compound. The following sections outline the standardized experimental procedures that are typically employed for determining these properties for a solid organic compound like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[2][3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Heating medium (e.g., silicone oil for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus, adjacent to the thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined after it has been melted. The Thiele tube method is commonly used for this purpose.

Apparatus and Materials:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

This compound sample

-

Heating medium (silicone oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the molten this compound.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating medium, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Cooling and Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.

Logical Workflow: Synthesis of this compound

This compound is a key intermediate in the synthesis of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[4] The industrial production of 2,4-DCP is primarily achieved through the direct chlorination of phenol.[5]

Caption: Synthesis of this compound from Phenol.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Effects of growth substrate on triclosan biodegradation potential of oxygenase-expressing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,4-Dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorophenol, a compound of significant interest in environmental science and as a precursor in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (90 MHz, CDCl₃)

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| A | 7.317 | Doublet | J(A,B) = 2.5 | H-3 |

| B | 7.136 | Doublet of Doublets | J(B,C) = 8.7, J(A,B) = 2.5 | H-5 |

| C | 6.954 | Doublet | J(B,C) = 8.7 | H-6 |

| D | 5.49 | Singlet | - | OH |

Data sourced from ChemicalBook.[1]

¹³C NMR Data (25.16 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 150.3 | C-1 (C-OH) |

| 129.5 | C-5 |

| 128.2 | C-3 |

| 125.7 | C-4 |

| 122.1 | C-2 |

| 116.9 | C-6 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups and structural features of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3448 | O-H Stretch | Phenolic Hydroxyl |

| 3020 - 3100 | C-H Stretch | Aromatic |

| ~1583 | C=C Stretch | Aromatic Ring |

| 810, 856 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

| 700 - 800 | C-Cl Stretch | Aryl Halide |

Information based on general ranges and data for dichlorophenol compounds.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern under electron ionization.

| m/z | Interpretation |

| 162 | Molecular Ion [M]⁺ |

| 164 | Isotope Peak for [M+2]⁺ |

| 98 | Fragment Ion |

| 64 | Fragment Ion |

Data sourced from ResearchGate.[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube. Ensure there are no solid particles in the solution.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

Process the FID using a Fourier transform to obtain the NMR spectrum.

-

Phase the spectrum and set the reference (typically the residual solvent peak for CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Method: Electron Ionization (EI) with Gas Chromatography (GC) Inlet

Materials:

-

This compound sample

-

Suitable solvent for dilution (e.g., dichloromethane or methanol)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

Instrument Setup:

-

Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities and the solvent.

-

Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI), mass range, and scan speed.

-

-

Data Acquisition:

-

Inject the sample solution into the GC inlet.

-

The sample is vaporized and carried through the GC column by an inert gas.

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Toxicological Profile of 2,4-Dichlorophenol in Animal Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of 2,4-Dichlorophenol (2,4-DCP) in various animal models. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key findings on acute, sub-chronic, and chronic toxicity, as well as the genotoxic, carcinogenic, and reproductive and developmental effects of 2,4-DCP. Detailed experimental protocols and mechanistic insights into its toxicity, including relevant signaling pathways, are also presented.

Acute Toxicity

Data Presentation

The acute toxicity of 2,4-DCP has been evaluated in several animal species, primarily through oral and dermal routes of exposure. The median lethal dose (LD50) values are summarized in the table below.

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Sprague-Dawley | Male & Female | Oral | 580 - 4500 | [1] |

| Rat | SD | Male | Dermal | 780 | [1] |

| Mouse | CD-1 | Male & Female | Oral | 1276 - 1352 | [2] |

Observations: Signs of acute toxicity following oral exposure in rats include lethargy, hunched posture, pilo-erection, decreased respiratory rate, and ataxia.[3] Dermal exposure in rats led to mortalities within 6 days of application.[1]

Experimental Protocols

Acute oral toxicity studies are typically conducted in accordance with OECD Test Guideline 423 . A summary of the general methodology is provided below.

-

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.[4][5]

-

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.[4][5]

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume of liquid administered is generally limited to 1 mL/100g body weight for rodents.[4][5]

-

Procedure: A stepwise procedure is used, with a group of three female animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step (mortality or survival) determines the next step, which may involve dosing at a higher or lower level.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the study.[4][5]

Sub-chronic Toxicity

Data Presentation

Sub-chronic toxicity studies, typically lasting 90 days, provide information on the effects of repeated exposure to 2,4-DCP.

| Species | Strain | Sex | Route of Administration | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | F344/N | Male & Female | Oral (feed) | 13 weeks | - | - | Bone marrow degeneration at higher doses | [1] |

| Rat | F344/N | Female | Oral (feed) | 90 days | 400 | 800 | Bone marrow degeneration | [1] |

| Rat | F344/N | Male | Oral (feed) | 90 days | 800 | 1500 | Bone marrow degeneration | [1] |

| Mouse | CD-1 | Male | Oral (drinking water) | 90 days | 383 | - | No dose-related effects observed | [1] |

| Mouse | CD-1 | Female | Oral (drinking water) | 90 days | 491 | - | No dose-related effects observed | [1] |

Observations: In rats, repeated oral exposure to high doses of 2,4-DCP resulted in adverse effects such as bone marrow degeneration and changes in general appearance (hunched posture, rough hair coats).[1] In the NTP 13-week study, no compound-related deaths occurred in rats or mice.[6][7]

Experimental Protocols

Sub-chronic 90-day oral toxicity studies in rodents are generally performed following OECD Test Guideline 408 .

-

Test Animals: Young, healthy rats (e.g., Fischer 344) or mice (e.g., B6C3F1) are used. Animals are randomly assigned to control and treatment groups.[1][8]

-

Housing and Feeding: Animals are housed under standard laboratory conditions with free access to food and water.[8]

-

Dose Administration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage, for 90 days. At least three dose levels and a concurrent control group are used.[1][8]

-

Observations: Daily clinical observations are recorded. Body weight and food/water consumption are measured weekly. Hematology and clinical biochemistry parameters are evaluated at the end of the study.[8]

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is conducted.[8]

Chronic Toxicity and Carcinogenicity

Data Presentation

Long-term studies have been conducted to assess the chronic toxicity and carcinogenic potential of 2,4-DCP.

| Species | Strain | Sex | Route of Administration | Duration | NOAEL (mg/kg bw/day) | Carcinogenic Potential | Reference |

| Rat | F344/N | Male | Oral (feed) | 103 weeks | 440 | No evidence of carcinogenicity | [2][8] |

| Rat | F344/N | Female | Oral (feed) | 103 weeks | >250 | No evidence of carcinogenicity | [2][8] |

| Mouse | B6C3F1 | Male & Female | Oral (feed) | 103 weeks | - | No evidence of carcinogenicity | [1][8] |

Observations: The U.S. National Toxicology Program (NTP) concluded that there was no evidence of carcinogenic activity of 2,4-DCP in F344/N rats or B6C3F1 mice following long-term oral exposure.[1] The International Agency for Research on Cancer (IARC) also concluded that there is evidence suggesting a lack of carcinogenicity for 2,4-DCP in experimental animals.[8]

Experimental Protocols

Chronic toxicity and carcinogenicity studies are often combined and follow protocols similar to those established by the National Toxicology Program (NTP) .

-

Test Animals: Typically, F344/N rats and B6C3F1 mice of both sexes are used.[2][6]

-

Group Size: Groups usually consist of 50 animals per sex per dose level.[8]

-

Dose Administration: The test substance is administered in the feed for a period of up to two years.[2][6]

-

Observations: Animals are observed twice daily for signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.[6]

-

Pathology: Complete necropsies are performed on all animals. A wide range of tissues and organs are examined microscopically for neoplastic and non-neoplastic lesions.[6]

Genotoxicity

Data Presentation

The genotoxicity of 2,4-DCP has been evaluated in a variety of in vitro and in vivo assays.

| Test System | Cell Type/Organism | Test | Result | Reference |

| In vitro | Salmonella typhimurium | Ames test | Negative | [7] |

| In vitro | Mouse L5178Y lymphoma cells | Gene mutation | Negative | [7] |

| In vitro | Chinese hamster ovary (CHO) cells | Chromosomal aberrations | Negative | [7] |

| In vitro | Rat hepatocytes | Unscheduled DNA synthesis | Negative | [8] |

| In vivo | Mouse | Micronucleus test | Negative | [2] |

| In vivo | Rat | Unscheduled DNA synthesis | Negative | [2] |

| In vivo | Mouse | Sister chromatid exchange | Negative | [2] |

Reproductive and Developmental Toxicity

Data Presentation

The effects of 2,4-DCP on reproduction and development have been investigated in multi-generational studies.

| Species | Strain | Route of Administration | Study Type | NOAEL (ppm in diet) | Key Findings | Reference | |---|---|---|---|---|---| | Rat | Wistar-Hannover | Oral (diet) | Two-generation | 500 | Reduced implantation sites and live births at 2000 and 8000 ppm. Increased uterine weights in F1/F2 female weanlings at 2000 and 8000 ppm. |[9][10][11] |

Observations: 2,4-DCP is suggested to have weak reproductive toxicity, possibly due to endocrine activity.[9][10] Effects on reproduction, such as a slight decrease in the mean number of implantation sites and live births, were observed at higher dose levels (2000 and 8000 ppm).[2][9][10]

Experimental Protocols

Two-generation reproductive toxicity studies are typically conducted in accordance with OECD Test Guideline 416 .

-

Test Animals: The rat is the preferred species. Sufficient numbers of animals (e.g., 24 per sex per group) are used to ensure at least 20 pregnant females per group.[2][11][12]

-

Dose Administration: The test substance is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then exposed from weaning through maturity, mating, and production of the second (F2) generation.[2][12]

-

Endpoints Evaluated:

-

Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and F1 animals.[13]

Mechanisms of Toxicity and Signaling Pathways

Oxidative Stress and Apoptosis

2,4-DCP has been shown to induce oxidative stress, characterized by the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. In fish, exposure to 2,4-DCP resulted in the in vivo formation of hydroxyl radicals.[9] This process is thought to be initiated by the superoxide anion.[9] The resulting oxidative stress can lead to lipid peroxidation and damage to cellular macromolecules.[9]

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In mammalian cells, 2,4-DCP has been shown to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress.[1] Exposure to 2,4-DCP activates all three branches of the unfolded protein response (UPR), which are mediated by IRE1α, ATF6, and PERK (which leads to eIF2α phosphorylation/dephosphorylation dynamics).[1] The sustained ER stress ultimately leads to the activation of pro-apoptotic pathways, including the activation of caspase-3.[1]

Experimental Workflows

The general workflow for assessing the toxicity of a chemical like 2,4-DCP in animal models follows a tiered approach, starting with acute studies and progressing to longer-term studies if warranted.

References

- 1. oecd.org [oecd.org]

- 2. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. laboratuar.com [laboratuar.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. scribd.com [scribd.com]

- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 9. This compound induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Navigating the Environmental Journey of 2,4-Dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of 2,4-Dichlorophenol (2,4-DCP), a priority environmental pollutant. This document delves into the physicochemical properties, degradation pathways, and environmental mobility of 2,4-DCP, offering detailed experimental protocols and quantitative data to support research and risk assessment efforts.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. A summary of these key parameters is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O | [1](--INVALID-LINK--) |

| Molecular Weight | 163.00 g/mol | [2](--INVALID-LINK--) |

| Melting Point | 43.2 °C | [1](--INVALID-LINK--) |

| Boiling Point | 210 °C | [1](--INVALID-LINK--) |

| Water Solubility | 6,000 mg/L at 20 °C | [3](--INVALID-LINK--) |

| Vapor Pressure | 0.09 mm Hg at 25 °C | [2](--INVALID-LINK--) |

| pKa | 7.89 | [4](--INVALID-LINK--) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.06 - 3.25 | [4](--INVALID-LINK--) |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.42 - 2.82 | [4](--INVALID-LINK--) |

| Henry's Law Constant | 3 x 10⁻⁶ atm·m³/mol | [3](--INVALID-LINK--) |

Environmental Fate and Transport

The environmental fate of 2,4-DCP is governed by a complex interplay of transport and degradation processes. Its moderate water solubility and low volatility suggest that it will primarily partition to the aqueous phase and soil.[3](--INVALID-LINK--)

Transport

In Water: Once dissolved in water, 2,4-DCP can be transported with water flow. Its tendency to volatilize from water is slow.[3](--INVALID-LINK--) The pKa of 7.89 indicates that in most natural waters (pH 6-9), a significant fraction of 2,4-DCP will exist in its anionic form, which is more water-soluble and less likely to adsorb to sediments.[4](--INVALID-LINK--)

In Soil: The mobility of 2,4-DCP in soil is influenced by its adsorption to soil organic matter and clay particles. The organic carbon-water partitioning coefficient (Koc) values indicate moderate adsorption to organic matter.[3](--INVALID-LINK--) Adsorption is pH-dependent, with greater adsorption occurring at lower pH when the neutral form of 2,4-DCP predominates.[5](--INVALID-LINK--)

Degradation

2,4-DCP can be degraded in the environment through both abiotic and biotic processes.

Photodegradation: In the aqueous phase, 2,4-DCP can be degraded by direct photolysis. The photolysis half-life is significantly shorter for the anionic form (minutes) compared to the protonated form (around 25 minutes).[2](--INVALID-LINK--) Photocatalytic degradation using semiconductors like TiO₂ has also been shown to be an effective removal method.[6](--INVALID-LINK--)

Chemical Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals are effective in degrading 2,4-DCP.

Microbial degradation is a significant pathway for the removal of 2,4-DCP from the environment. Both aerobic and anaerobic microorganisms can break down this compound.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can utilize 2,4-DCP as a carbon and energy source. The degradation often proceeds through hydroxylation and subsequent ring cleavage. The degradation rate can be influenced by factors such as temperature, pH, and the initial concentration of 2,4-DCP.[7](--INVALID-LINK--)